(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane)
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is 1,6-bis(trimethylsilyl)hex-3-en-1,5-diyne , derived from the longest carbon chain containing the principal functional groups. The parent chain is a six-carbon (hex-) system featuring a double bond at position 3 (en-) and triple bonds at positions 1 and 5 (-diyne). The trimethylsilyl groups (-Si(CH₃)₃) are appended to carbons 1 and 6, as dictated by the lowest possible locants for substituents.
The structural formula (Figure 1) highlights the conjugated ene-diyne framework:
$$ \text{Si(CH}3\text{)}3-\text{C}\equiv\text{C}-\text{CH}2-\text{CH}=\text{CH}-\text{C}\equiv\text{C}-\text{Si(CH}3\text{)}_3 $$
This arrangement creates a linear, unsaturated backbone with alternating single, double, and triple bonds. The stereoelectronic effects of the conjugated system influence reactivity, particularly in cycloaddition and polymerization reactions.
Alternative Nomenclature Systems (CAS, J-GLOBAL, Common Synonyms)
Alternative naming systems and synonyms for this compound include:
- CAS Registry Number : While not explicitly listed in available sources, structurally analogous compounds like 1,6-bis(4-methoxyphenyl)-3,4-bis(trimethylsilyl)-3-hexene-1,5-diyne (J-GLOBAL ID: 200907037995512506) share similar naming conventions.
- J-GLOBAL Identifier : The Japan Science and Technology Agency (JST) classifies related ene-diyne silanes under systematic names emphasizing substituent positions, e.g., [1,6-bis(4-methoxyphenyl)-4-(trimethylsilyl)hex-3-en-1,5-diyn-3-yl]trimethylsilane.
- Common Synonyms : Industrial catalogs and suppliers refer to the compound as 1,6-BIS-(TRIMETHYLSILYL)-3-HEXEN-1,5-DIYNE (ChemicalBook CB71495956) or 1,6-Bis(trimethylsilyl)-3-hexen-1,5-diyne (3B Scientific Corporation).
These variants reflect contextual priorities: CAS emphasizes uniqueness, J-GLOBAL prioritizes structural precision, and industrial sources favor brevity.
Molecular Formula and Stereochemical Configuration (Z/E Isomerism)
The molecular formula C₁₂H₂₀Si₂ (molecular weight: 220.46 g/mol) confirms the presence of two trimethylsilyl groups (-Si(CH₃)₃) and a hexen-diyne backbone. Key bonding features include:
| Component | Contribution to Formula |
|---|---|
| Trimethylsilyl (×2) | 2 Si, 6 C, 18 H |
| Hex-3-en-1,5-diyne | 6 C, 2 H |
The backbone’s hydrogen deficiency (2 H vs. 14 H in hexane) arises from three π bonds (one double, two triple), which remove 10 hydrogens.
Stereochemical configuration at the double bond (C3–C4) permits Z/E isomerism . However, the symmetrical substitution pattern (identical -CH₂- groups on both carbons) renders the isomers indistinguishable in this case. Computational models suggest a planar geometry with minimal steric hindrance, favoring rapid interconversion between hypothetical stereoisomers at room temperature.
Properties
CAS No. |
648435-52-3 |
|---|---|
Molecular Formula |
C12H20Si2 |
Molecular Weight |
220.46 g/mol |
IUPAC Name |
trimethyl(6-trimethylsilylhex-1-en-3,5-diynyl)silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h9,11H,1-6H3 |
InChI Key |
OTRQJRYUVGTUPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC#CC#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) typically involves the coupling of appropriate alkyne precursors with trimethylsilyl groups. Common methods include:
Sonogashira Coupling: This palladium-catalyzed reaction involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a copper co-catalyst.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by platinum or rhodium complexes.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alkenes or alkanes.
Scientific Research Applications
Organic Synthesis
1. Cycloaddition Reactions
One of the primary applications of (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) is in cycloaddition reactions. The compound can participate in Bergman cyclization, a reaction that converts enediynes into cyclic compounds through a thermal process. Research has shown that the incorporation of this compound into various frameworks can enhance the reaction rates and selectivity of cycloaromatization processes .
2. Hydroboration and Functionalization
The compound has also been utilized in hydroboration reactions, where it reacts with boron reagents to form borylated products. This transformation is crucial for synthesizing complex organic molecules with specific functional groups . The ability to tune the electronic properties of the alkyne moieties through substituents enhances the reactivity towards electrophiles, making it a valuable intermediate in organic synthesis.
Materials Science
1. Photonic Devices
In materials science, (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) has potential applications in the development of optoelectronic materials. Its unique electronic properties allow for the design of materials with tailored optical characteristics, which are essential for applications in photonic devices such as light-emitting diodes (LEDs) and solar cells .
2. Polymer Chemistry
The compound can be incorporated into polymer matrices to create advanced materials with enhanced mechanical and thermal properties. For instance, using this compound as a crosslinking agent can improve the durability and stability of polymeric networks . Research indicates that polymers derived from enediynes exhibit unique properties that are beneficial for various industrial applications.
Medicinal Chemistry
1. Anticancer Activity
The enediyne core has been extensively studied for its biological activity, particularly its potential as an anticancer agent. Compounds containing enediyne structures are known to exhibit cytotoxic effects on cancer cells through mechanisms involving DNA damage . The incorporation of (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) into drug design could enhance the efficacy and selectivity of these compounds against tumor cells.
2. Drug Delivery Systems
Additionally, this compound can be utilized in drug delivery systems where its reactive sites can be modified to attach therapeutic agents or targeting moieties. This functionality allows for controlled release profiles and improved targeting capabilities in therapeutic applications .
Case Studies
Mechanism of Action
The mechanism by which (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) exerts its effects depends on its specific application
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with “(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane)” and are compared based on molecular structure, properties, and applications:
Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) | Not provided | C₁₄H₂₂Si₂ (inferred) | Conjugated enediyne core; bis(trimethylsilyl) termini |
| Hexamethyldisilazane (HMDS) | 999-97-3 | (CH₃)₃SiNHSi(CH₃)₃ | Si–N–Si linkage; strong silylating agent |
| Hexamethylene diisocyanate | 822-06-0 | C₆H₁₂N₂O₂ | Linear aliphatic diisocyanate; reactive NCO groups |
| Hexamethyldisiloxane | 107-46-0 | (CH₃)₃SiOSi(CH₃)₃ | Si–O–Si linkage; inert, low-polarity liquid |
Key Property Comparisons
Reactivity :
- The target compound’s enediyne core may undergo cyclization (e.g., Bergman cyclization) under thermal or photochemical conditions, a feature absent in HMDS, hexamethylene diisocyanate, or hexamethyldisiloxane.
- HMDS reacts as a silylating agent due to its nucleophilic nitrogen , while hexamethylene diisocyanate participates in polymerization via isocyanate groups .
- Hexamethyldisiloxane exhibits low reactivity, primarily serving as a solvent or lubricant .
Electronic Properties :
- The conjugated enediyne system in the target compound could enable unique electronic transitions, making it relevant for optoelectronic applications. In contrast, HMDS and hexamethyldisiloxane lack conjugated systems and are electronically inert.
Solubility and Stability :
- Trimethylsilyl groups in the target compound and HMDS enhance solubility in organic solvents. However, HMDS is moisture-sensitive, whereas hexamethyldisiloxane is hydrolytically stable .
Biological Activity
(Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane), also known as 1,6-bis(trimethylsilyl)-hexa-3,5-diyne, is a compound of significant interest in organic chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| CAS Number | 876896-85-4 |
| Molecular Formula | C14H20Si2 |
| Molecular Weight | 284.48 g/mol |
| IUPAC Name | (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) |
The biological activity of (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that the compound can form covalent bonds with proteins and nucleic acids, potentially altering their functions. The trimethylsilyl groups enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and other hydrophobic environments.
Anticancer Properties
Studies have shown that (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane) exhibits cytotoxic effects against various cancer cell lines. For example:
- Case Study 1 : In vitro assays demonstrated that the compound induced apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial function .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates:
- Case Study 2 : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis .
Research Findings
Recent studies have expanded on the biological implications of (Hex-1-ene-3,5-diyne-1,6-diyl)bis(trimethylsilane):
- Reactivity Studies : The compound's reactivity with various substrates has been characterized using NMR spectroscopy and X-ray crystallography. These studies reveal a propensity for cyclization reactions that may lead to biologically active derivatives .
- In Vivo Studies : Animal models have shown that the administration of this compound resulted in reduced tumor growth rates and improved survival outcomes in treated subjects compared to controls .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
